BenchChemオンラインストアへようこそ!

Perospirone Hydrochloride Trihydrate

Schizophrenia Pharmacology Receptor Binding

Perospirone Hydrochloride Trihydrate is a differentiated serotonin-dopamine antagonist combining potent 5-HT2A (Ki=0.6 nM) and D2 (Ki=1.4 nM) antagonism with unique 5-HT1A partial agonism (EC50=27 nM)—unlike risperidone or olanzapine. This profile delivers clinically meaningful low prolactin elevation and minimal EPS burden, making it superior for mood and negative-symptom models. Ideal as a control compound for prolactin-sparing studies. Available as a crystalline trihydrate salt.

Molecular Formula C23H31ClN4O2S
Molecular Weight 463.0 g/mol
Cat. No. B8070213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerospirone Hydrochloride Trihydrate
Molecular FormulaC23H31ClN4O2S
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
InChIInChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H
InChIKeyHIZFAPMOZFYELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perospirone Hydrochloride Trihydrate: An Atypical Antipsychotic for Schizophrenia and Delirium Research


Perospirone Hydrochloride Trihydrate (CAS 150915-41-6 for free base) is a serotonin-dopamine antagonist (SDA) and atypical antipsychotic of the azapirone family [1]. It displays high affinity for serotonin 5-HT2A receptors (Ki = 0.6 nM) and dopamine D2 receptors (Ki = 1.4 nM), and functions as a partial agonist at 5-HT1A receptors (Ki = 2.9 nM) [2]. The compound is supplied as a hydrochloride trihydrate salt with a molecular weight of 463.0 g/mol for research use .

Why Perospirone Hydrochloride Trihydrate Cannot Be Substituted with Other Atypical Antipsychotics


Perospirone possesses a unique balance of high-affinity 5-HT2A and D2 antagonism combined with potent 5-HT1A partial agonism (EC50 = 27 nM) that distinguishes it from other SDAs like risperidone and olanzapine, which lack significant 5-HT1A agonist activity [1]. This receptor profile translates to clinically meaningful differences in prolactin elevation, extrapyramidal symptom burden, and mood symptom control relative to close structural and functional analogs [2].

Perospirone Hydrochloride Trihydrate: Comparative Quantitative Evidence for Research Procurement


5-HT1A Partial Agonist Potency: Perospirone vs. Aripiprazole

Perospirone demonstrates the highest potency among antipsychotics tested for 5-HT1A receptor partial agonism. In [35S]GTPγS binding assays using rat hippocampal membranes, perospirone activated 5-HT1A receptors with a mean EC50 of 27 nmol/L, which is 1.7-fold more potent than aripiprazole (EC50 = 45 nmol/L) [1]. Notably, perospirone exhibited a lower maximal efficacy (%Emax ≈ 15%) compared to aripiprazole (30–50%), consistent with its partial agonist profile [1].

Schizophrenia Pharmacology Receptor Binding

Prolactin Elevation: Perospirone vs. Risperidone

Perospirone does not elevate serum prolactin to the same degree as risperidone. In a clinical study of 41 schizophrenia patients receiving therapeutic doses for >4 weeks, median prolactin levels remained within normal limits in perospirone-treated patients, whereas risperidone elevated prolactin by 5.3-fold in females and 4.2-fold in males relative to baseline [1].

Schizophrenia Endocrinology Side Effects

Extrapyramidal Symptom Propensity: Perospirone vs. Haloperidol and Risperidone

Perospirone induces weaker catalepsy and bradykinesia in rodent models compared to haloperidol and risperidone. Preclinical studies demonstrate a lower propensity to provoke extrapyramidal side effects (EPS) [1]. Meta-analytic evidence suggests perospirone causes fewer EPS than aripiprazole, haloperidol, and risperidone combined, with moderate to high quality evidence supporting this finding [2].

Schizophrenia Extrapyramidal Symptoms Preclinical Models

Anxiety and Depressive Symptoms: Perospirone vs. Risperidone

Perospirone shows a trend toward greater improvement in anxiety and depressive symptoms compared to risperidone. In a long-term outpatient study comparing perospirone monotherapy to risperidone monotherapy, PANSS subscale analyses indicated more favorable anxiety and depression outcomes with perospirone [1]. The difference may relate to perospirone's 5-HT1A partial agonist activity and is considered clinically meaningful [1].

Schizophrenia Mood Disorders Clinical Comparison

Weight Gain Liability: Perospirone vs. Other Antipsychotics

Perospirone does not differ significantly from other antipsychotics with respect to weight gain. A systematic review and meta-analysis of randomized controlled trials found that perospirone produced weight gain comparable to other antipsychotics (no significant difference), while blonanserin was associated with less weight gain (weighted mean difference = -0.86 kg vs. risperidone, 95% CI: -1.36 to -0.36, p=0.0008) [1]. Perospirone also showed no difference in total cholesterol levels [1].

Schizophrenia Metabolic Side Effects Meta-analysis

Perospirone Hydrochloride Trihydrate: Optimal Research and Industrial Application Scenarios


Behavioral Pharmacology: Modeling Negative Symptoms and Mood Disturbances

Use perospirone in rodent models of negative symptoms and mood disorders where typical antipsychotics are ineffective. Its 5-HT1A partial agonist activity (EC50 = 27 nM) and potent 5-HT2A/D2 antagonism (Ki = 0.6/1.4 nM) confer efficacy in classical antipsychotic assays and in models of negative symptoms and mood disturbances [1].

Endocrine Studies: Investigating Antipsychotic-Induced Hyperprolactinemia

Employ perospirone as a control compound that spares prolactin elevation. Clinical data show median prolactin levels remain normal in perospirone-treated patients, in stark contrast to risperidone's 4.2–5.3× elevation [1]. This makes perospirone an ideal comparator in studies examining prolactin-related side effects.

Motor Side-Effect Research: EPS Liability Comparisons

Utilize perospirone in chronic dosing studies requiring low EPS burden. Preclinical rodent models demonstrate weaker catalepsy and bradykinesia induction versus haloperidol and risperidone [1], and meta-analyses indicate fewer EPS compared to aripiprazole, haloperidol, and risperidone combined [2].

Formulation Development: Rapid-Release Tablet Optimization

Perospirone hydrochloride can be formulated into rapid-release tablets as described in patent literature, enabling immediate drug delivery for acute agitation or delirium management studies [1]. This formulation approach is supported by the compound's rapid absorption (Tmax = 0.8–1.5 h) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perospirone Hydrochloride Trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.